molecular formula C25H17F3N4O3S2 B2363491 N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895098-11-0

N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Katalognummer: B2363491
CAS-Nummer: 895098-11-0
Molekulargewicht: 542.55
InChI-Schlüssel: WARUUKHKIGUGOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic derivative featuring a benzo[c]pyrimido[4,5-e][1,2]thiazine core substituted with a 4-fluorobenzyl group at position 6 and a thioacetamide moiety at position 2. Its synthesis likely involves multi-step reactions, including sulfonation, cyclization, and substitution, as inferred from analogous pathways in . Structural characterization via NMR, IR, and mass spectrometry would confirm key functional groups, such as the C=S (1243–1258 cm⁻¹ in IR) and sulfone (1300–1350 cm⁻¹) stretches .

Eigenschaften

IUPAC Name

N-(2,4-difluorophenyl)-2-[6-[(4-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17F3N4O3S2/c26-16-7-5-15(6-8-16)13-32-21-4-2-1-3-18(21)24-22(37(32,34)35)12-29-25(31-24)36-14-23(33)30-20-10-9-17(27)11-19(20)28/h1-12H,13-14H2,(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARUUKHKIGUGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3S(=O)(=O)N2CC4=CC=C(C=C4)F)SCC(=O)NC5=C(C=C(C=C5)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article summarizes its biological activity based on available research findings and patent literature.

Chemical Structure and Properties

The compound features a complex structure comprising a difluorophenyl moiety linked to a thioacetamide group and a pyrimidothiazin derivative. Its molecular formula is C19_{19}H16_{16}F2_{2}N4_{4}O3_{3}S, with a molecular weight of approximately 442.4 g/mol. The presence of fluorine atoms in its structure may enhance its biological properties by influencing electronic characteristics and lipophilicity.

Antimicrobial Activity

Research indicates that derivatives of the benzo[c]pyrimido[4,5-e][1,2]thiazin scaffold exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi. In particular:

  • Minimum Inhibitory Concentrations (MICs) : Certain derivatives have demonstrated MIC values ranging from 0.03 to 0.5 μg/mL against Candida albicans and other pathogens like Cryptococcus neoformans and Aspergillus fumigatus .

Antiviral Activity

The compound's structure suggests potential antiviral activity. Similar compounds have been explored for their ability to inhibit viral replication mechanisms. For example, derivatives containing the pyrimidine moiety have been reported to exhibit antiviral properties against HIV and other viruses .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of related compounds indicates favorable absorption characteristics and metabolic stability. Studies on similar thiazine derivatives show that they are metabolized effectively in human liver microsomes with minimal inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), suggesting a low potential for drug-drug interactions .

Study 1: Antifungal Efficacy

A study conducted on a series of benzo[c]pyrimido derivatives demonstrated that compounds with structural similarities to this compound exhibited significant antifungal activity. The study utilized various fungal strains to evaluate the efficacy of these compounds in vitro.

CompoundMIC (μg/mL)Target Organism
A300.03Candida albicans
A310.25Cryptococcus neoformans
A330.50Aspergillus fumigatus

Study 2: Antiviral Properties

Another investigation focused on the antiviral properties of pyrimidine-thiazine derivatives revealed that certain modifications could enhance efficacy against viral targets. The study highlighted the importance of substituent positioning on the phenyl ring for optimal activity.

Wissenschaftliche Forschungsanwendungen

Synthesis of the Compound

The synthesis of N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves several steps that typically include:

  • Formation of the Thiazine Ring : The initial step often involves the synthesis of the benzo[c]pyrimido[4,5-e][1,2]thiazin core structure through cyclization reactions.
  • Substitution Reactions : The introduction of the 4-fluorobenzyl group and subsequent modifications to achieve the desired difluorophenyl acetamide structure.

These synthetic routes are critical for ensuring the compound possesses the necessary functional groups for biological activity.

Research has indicated that this compound exhibits significant biological activities:

Antimicrobial Properties

Studies have shown that derivatives of this compound demonstrate antimicrobial activity against various strains of bacteria and fungi. For instance:

Microorganism Activity
Staphylococcus aureusInhibition observed
Escherichia coliModerate activity
Candida albicansEffective against growth

These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects on cancer cell lines. For example:

  • IC50 Values : The compound has shown IC50 values in the micromolar range against various cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer), indicating its potential as an anticancer agent.

Pharmacological Insights

The pharmacological profile of this compound suggests multiple therapeutic avenues:

GABA-A Receptor Modulation

Research indicates that compounds with similar structures can act as GABA-A receptor ligands. This opens up possibilities for developing treatments for anxiety disorders and epilepsy.

Potential as a Drug Candidate

Given its diverse biological activities and favorable pharmacokinetic properties observed in preliminary studies, this compound could serve as a lead candidate for further drug development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several synthesized derivatives in and . Below is a comparative analysis:

Compound Core Structure Key Substituents Spectral Features Biological/Physicochemical Properties
N-(2,4-difluorophenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide Benzo[c]pyrimido[4,5-e][1,2]thiazine 4-Fluorobenzyl (position 6), thioacetamide (position 2), 2,4-difluorophenyl C=S (IR: ~1250 cm⁻¹), sulfone (IR: ~1320 cm⁻¹), NH (IR: 3150–3319 cm⁻¹) High polarity due to sulfone and acetamide groups; potential kinase inhibition or antimicrobial activity (inferred from triazole analogues in ) .
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () 1,2,4-Triazole 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl C=S (IR: 1247–1255 cm⁻¹), NH (IR: 3278–3414 cm⁻¹), no C=O Thione tautomer stabilizes hydrogen bonding; sulfonyl groups enhance solubility. Demonstrated antimicrobial activity in related compounds .
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide () Pyrazolo[4,3-c][1,2]benzothiazine 3,4-Dimethyl, 2-fluorobenzyl Sulfone (IR: ~1300 cm⁻¹), C=O (IR: ~1680 cm⁻¹) Anticonvulsant and anti-inflammatory activity reported in analogues; methyl groups may enhance metabolic stability .

Key Differences and Implications

Pyrazolo-benzothiazine derivatives () exhibit distinct electronic properties due to fused pyrazole rings .

Substituent Effects :

  • The 4-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to sulfonylphenyl groups in triazoles [7–9] .
  • Thioacetamide vs. alkylated triazole thiones: The thioacetamide moiety increases hydrogen-bond acceptor capacity, which could enhance target selectivity .

Tautomerism and Stability :

  • Unlike triazoles [7–9], which exist in thione tautomeric forms, the target compound’s rigid fused-ring system likely prevents tautomerism, favoring a single conformation for consistent interactions .

Synthetic Complexity :

  • The target compound requires advanced cyclization steps (e.g., Friedel-Crafts or Ullmann coupling) compared to the straightforward alkylation used for triazoles in .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.